5,6-Dihydro-6-methyluracil Exhibits Lower Gas-Phase Proton Affinity than Unsaturated Methyluracils
5,6-Dihydro-6-methyluracil demonstrates significantly reduced gas-phase proton affinity (PA) compared to its unsaturated counterpart, 5,6-dimethyluracil, and other methylated uracil derivatives. This quantitative difference in intrinsic basicity is critical for predicting behavior in mass spectrometry-based analyses and for understanding intermolecular interactions. [1]
| Evidence Dimension | Gas-phase Proton Affinity (PA) |
|---|---|
| Target Compound Data | 856.0 ± 8.4 kJ·mol⁻¹ |
| Comparator Or Baseline | 5,6-Dimethyluracil: 896.4 ± 8.4 kJ·mol⁻¹ |
| Quantified Difference | 40.4 kJ·mol⁻¹ lower |
| Conditions | Extended Kinetic Method (EKM) using ESI-TQ mass spectrometry. |
Why This Matters
This 40.4 kJ·mol⁻¹ lower proton affinity directly impacts ionization efficiency and gas-phase reactivity, preventing the use of 5,6-dimethyluracil as a reliable surrogate in mass spectrometric or fundamental physical chemistry experiments.
- [1] Dávalos JZ, Megías-Pérez R, Ros F, et al. Gas phase proton affinity and basicity of methylated uracil-derivatives. Int. J. Mass Spectrom. 2021;470:116720. View Source
